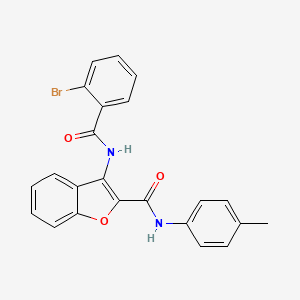
3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H17BrN2O3 and its molecular weight is 449.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran derivatives, which are known for their diverse biological activities. This compound's unique structure, characterized by a bromobenzamide moiety and a p-tolyl substituent, suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C23H17BrN2O3
- Molecular Weight : 449.304 g/mol
- Purity : Typically around 95% in research applications
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from relevant research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis of related benzofuran derivatives shows that:
| Compound Name | Biological Activity |
|---|---|
| This compound | Antimicrobial, Anticancer |
| 3-(bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide | Antimicrobial |
| 3-(bromobenzamido)-N-(phenyl)benzofuran-2-carboxamide | Antitumor |
These findings suggest that the presence of the bromine atom and specific aromatic substitutions enhance the compound's interaction with microbial targets, potentially leading to improved efficacy against various pathogens .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been well-documented, with several studies highlighting their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, structural modifications in similar compounds have shown promising results in targeting cancer cell lines.
A notable study evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines, revealing that compounds with similar structural features to this compound exhibited significant antiproliferative effects .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The bromine substituent may enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets.
Research into related compounds has shown that benzofuran derivatives can modulate pathways associated with oxidative stress and apoptosis, potentially leading to neuroprotective effects as well . This suggests that further investigation into the specific pathways influenced by this compound could provide insights into its therapeutic applications.
Case Studies
- Neuroprotective Effects : A study on related benzofuran derivatives demonstrated neuroprotective properties against excitotoxicity induced by NMDA receptors. Compounds exhibiting similar structural features showed significant protection in neuronal cell cultures, indicating potential for neurodegenerative disease treatment .
- Antioxidant Activity : Investigations into the antioxidant capabilities of benzofuran derivatives revealed that certain substitutions can enhance radical scavenging activity, contributing to their overall biological efficacy . This aspect is particularly relevant for developing compounds aimed at oxidative stress-related conditions.
Propriétés
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-10-12-15(13-11-14)25-23(28)21-20(17-7-3-5-9-19(17)29-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTYCOSUNXOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














